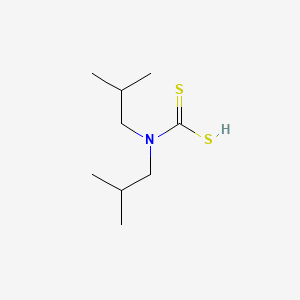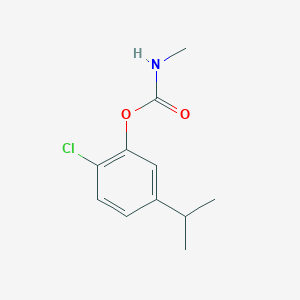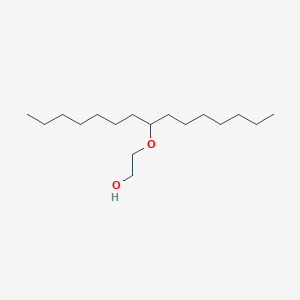
2-Pentadecan-8-yloxyethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentadecan-8-yloxyethanol is an organic compound with the molecular formula C17H36O2 It is a long-chain ether alcohol, which means it contains both ether and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecan-8-yloxyethanol typically involves the reaction of 1-bromo-8-pentadecanol with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxide group, forming the desired ether alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through large-scale organic synthesis techniques, which may involve the use of continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-Pentadecan-8-yloxyethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ether group can be reduced to form an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of pentadecan-8-one or pentadecanoic acid.
Reduction: Formation of 2-pentadecanol.
Substitution: Formation of various substituted ether alcohols.
科学研究应用
2-Pentadecan-8-yloxyethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
作用机制
The mechanism of action of 2-Pentadecan-8-yloxyethanol is not well-documented. as an amphiphilic molecule, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular targets and pathways involved in its action are still under investigation.
相似化合物的比较
Similar Compounds
2-Pentadecanol: A similar compound with a hydroxyl group instead of an ether group.
Pentadecane: A hydrocarbon with a similar carbon chain length but lacking functional groups.
2-Pentadecanone: A ketone with a similar carbon chain length.
Uniqueness
2-Pentadecan-8-yloxyethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and industrial applications.
属性
CAS 编号 |
70709-96-5 |
|---|---|
分子式 |
C17H36O2 |
分子量 |
272.5 g/mol |
IUPAC 名称 |
2-pentadecan-8-yloxyethanol |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-11-13-17(19-16-15-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI 键 |
MTLHVFLJNLGKNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CCCCCCC)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
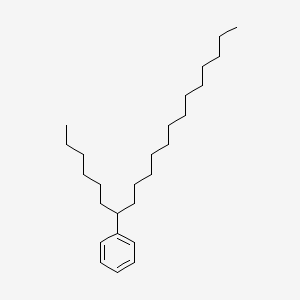
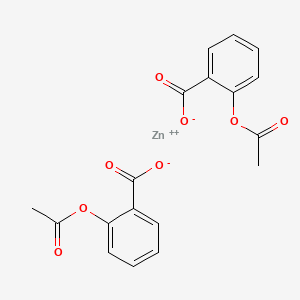
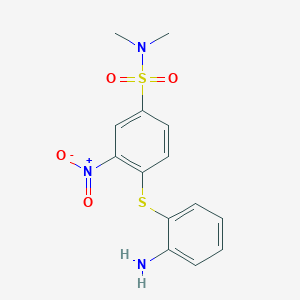
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)

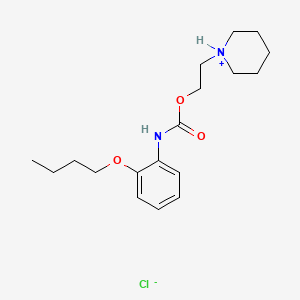
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
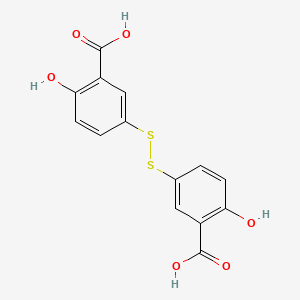
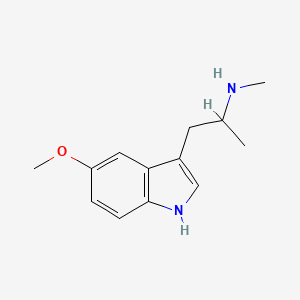
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
